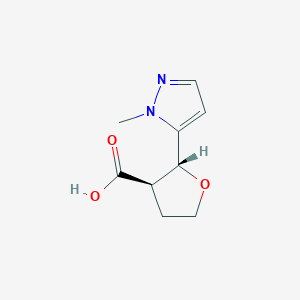

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

(2R,3R)-2-(2-methylpyrazol-3-yl)oxolane-3-carboxylic acid |

InChI |

InChI=1S/C9H12N2O3/c1-11-7(2-4-10-11)8-6(9(12)13)3-5-14-8/h2,4,6,8H,3,5H2,1H3,(H,12,13)/t6-,8-/m1/s1 |

InChI Key |

IOUALRIPNAPCKH-HTRCEHHLSA-N |

Isomeric SMILES |

CN1C(=CC=N1)[C@H]2[C@@H](CCO2)C(=O)O |

Canonical SMILES |

CN1C(=CC=N1)C2C(CCO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Construction of the Oxolane Ring

The core oxolane ring is commonly synthesized via cyclization of appropriate hydroxy-substituted precursors or through asymmetric catalytic methods.

- Starting Materials: Often, chiral precursors such as dihydroxy compounds or chiral epoxides are used.

- Cyclization: Intramolecular nucleophilic substitution or ring-closing reactions under acidic or basic catalysis form the tetrahydrofuran ring.

- Stereocontrol: Use of chiral catalysts or chiral auxiliaries ensures the (2R,3R) configuration.

Carboxylation and Final Functional Group Adjustments

- The carboxylic acid at the 3-position is introduced either by:

- Oxidation of a corresponding alcohol or aldehyde precursor.

- Direct carboxylation of an organometallic intermediate.

- Purification steps include crystallization or chromatographic techniques to isolate the pure (2R,3R) isomer.

Representative Synthetic Route (Based on Patent US20210094954A1)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of chiral oxolane intermediate | Chiral diol precursor, acid/base catalyst | Formation of (2R,3R)-oxolane scaffold |

| 2 | Halogenation at 2-position of oxolane | N-Bromosuccinimide or equivalent | 2-bromo-oxolane intermediate |

| 3 | Nucleophilic substitution with 1-methyl-1H-pyrazol-5-yl organometallic reagent | Pyrazolyl lithium or Grignard reagent, inert atmosphere | Introduction of pyrazolyl substituent |

| 4 | Oxidation to carboxylic acid | Jones reagent or TEMPO oxidation | Formation of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid |

| 5 | Purification | Crystallization or preparative HPLC | Isolated pure compound |

Analytical and Purification Techniques

- Chiral High-Performance Liquid Chromatography (HPLC): Used to confirm stereochemical purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and stereochemistry assignment.

- Mass Spectrometry (MS): To verify molecular weight and purity.

- Melting Point Determination: To assess compound purity.

Research Findings and Optimization Notes

- Stereoselectivity is critical; use of chiral catalysts or auxiliaries improves enantiomeric excess.

- Choice of solvent (e.g., tetrahydrofuran, dichloromethane) and base (e.g., triethylamine, sodium hydroxide) influences reaction rates and yields.

- Protection of the carboxylic acid group during pyrazolyl substitution prevents side reactions.

- Mild oxidation conditions prevent overoxidation or ring opening.

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Role | Notes |

|---|---|---|

| Chiral diol or epoxide precursor | Oxolane ring formation | Determines stereochemistry |

| N-Bromosuccinimide (NBS) | Halogenation at 2-position | Facilitates nucleophilic substitution |

| Pyrazolyl organometallic reagent | Substituent introduction | Requires inert atmosphere |

| Jones reagent / TEMPO | Oxidation to carboxylic acid | Selective oxidation without ring cleavage |

| Triethylamine / Sodium hydroxide | Base | Neutralizes acids, promotes reaction |

| Tetrahydrofuran / Dichloromethane | Solvent | Polar aprotic solvents preferred |

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid is a chiral molecule with a tetrahydrofuran (or oxolane) structure and a pyrazole ring. Its formula is , containing a carboxylic acid and a pyrazole moiety. The (2R,3R) configuration indicates specific spatial arrangements that can affect its reactivity and biological activity.

Chemical Reactivity

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid's chemical reactivity can be categorized into several reaction types, making it useful in medicinal chemistry and organic synthesis.

Computational methods have been used to predict the biological activity of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, suggesting it could be a pharmacological agent. Compounds with similar structures have demonstrated antimicrobial, analgesic, and anti-inflammatory effects. The pyrazole ring often interacts with biological targets, such as receptors or enzymes involved in disease pathways.

Applications

The applications of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid are diverse:

- Interaction Studies Interaction studies involving (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid focus on its binding affinity with biological targets.

- Medicinal Chemistry The compound is significant in medicinal chemistry because its unique structural features and potential biological activities make it a candidate for drug development.

- Organic Synthesis (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid is a valuable building block in synthesizing more complex organic molecules.

Structural Comparison

Several compounds share structural features with (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-Methylpyrazole | Pyrazole ring without oxolane | Simpler structure; less steric hindrance |

| 4-Pyridylcarboxylic acid | Contains a pyridine ring instead of pyrazole | Different nitrogen heterocycle affecting reactivity |

| 5-Methylpyrazole | Similar pyrazole structure | Variation in methyl substitution position |

| (S)-(+)-Lactic Acid | Contains a carboxylic acid group | Different stereochemistry; widely used in biochemistry |

Mechanism of Action

The mechanism of action of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

2-(1-Ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic Acid (CAS: 1823626-24-9)

- Key Difference : Replacement of the methyl group with an ethyl group at the pyrazole’s 1-position.

- Molecular Formula : C₁₀H₁₄N₂O₃; Molecular Weight : 210.23 g/mol .

- Steric effects may alter binding affinity in target proteins.

1-Methyl-2-(1-Methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic Acid (CAS: 1339159-33-9)

- Key Difference : Pyrazole substitution at the 4-position instead of the 5-position, and replacement of oxolane with a pyrrolidone (5-membered lactam) ring.

- Molecular Formula : C₁₀H₁₃N₃O₄; Molecular Weight : 239.23 g/mol .

- Impact: The pyrrolidone ring introduces a ketone group, enabling hydrogen bonding.

Functional Group Modifications

(2R,3R)-1-Methyl-2-(1-Methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

- Key Difference : Carboxylic acid replaced with a carboxamide group.

- Molecular Formula : C₁₀H₁₄N₄O₂; Molecular Weight : 234.25 g/mol .

- Impact : The carboxamide group reduces acidity (pKa ~0-2 vs. ~4-5 for carboxylic acids), altering ionization under physiological conditions. Enhanced hydrogen-bonding capacity may improve target engagement.

Ring System Variations

rac-(3R,4R)-1-(Methoxycarbonyl)-3-(1-Methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic Acid

- Key Difference : Oxolane replaced with a piperidine ring (6-membered), with a methoxycarbonyl substituent.

- Impact : The larger piperidine ring increases conformational flexibility. The methoxycarbonyl group adds steric bulk and may influence metabolic stability .

rac-(2S,3R)-4-Methyl-3-(1-Methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic Acid

- Key Difference : Oxolane replaced with a morpholine ring containing an oxygen atom.

Stereochemical Analogues

rac-(2R,3R)-2-[1-(3-Methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic Acid (CAS: 1909286-75-4)

Research Implications and Gaps

- Stereochemistry : The (2R,3R) configuration is critical for activity, as enantiomers may exhibit divergent biological profiles.

- Synthetic Methods : highlights Suzuki-Miyaura coupling for pyrazole derivatives, suggesting a viable route for synthesizing analogues .

- Data Gaps: Limited experimental data on solubility, stability, and bioactivity necessitate further studies.

Biological Activity

The compound (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid is a chiral molecule that combines a pyrazole ring with an oxolane structure. Its molecular formula and stereochemistry suggest potential biological activities that are of interest in medicinal chemistry. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid can be represented as follows:

- IUPAC Name: (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid

- Molecular Formula: C₉H₁₂N₂O₃

Biological Activity Overview

Research indicates that compounds with similar structural features to (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid exhibit various biological activities, including:

- Anti-inflammatory Effects: The presence of the pyrazole moiety is often associated with inhibition of inflammatory pathways.

- Analgesic Properties: Similar compounds have shown potential in pain relief applications.

- Antimicrobial Activity: Some derivatives display effectiveness against bacterial and fungal strains.

The biological activity of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Computational studies have suggested that the compound may act as an inhibitor for certain enzymes related to inflammation and pain signaling.

Data Table: Comparison with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-Methylpyrazole | Pyrazole ring without oxolane | Simpler structure; less steric hindrance |

| 4-Pyridylcarboxylic acid | Contains a pyridine ring instead of pyrazole | Different nitrogen heterocycle affecting reactivity |

| 5-Methylpyrazole | Similar pyrazole structure | Variation in methyl substitution position |

| (S)-(+)-Lactic Acid | Contains a carboxylic acid group | Different stereochemistry; widely used in biochemistry |

This table highlights how variations in structure influence the biological activity and chemical properties of related compounds.

Case Studies

Several studies have investigated the biological effects of pyrazole-containing compounds. For instance:

- Study on Anti-inflammatory Activity: A recent study demonstrated that derivatives of pyrazole exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.

- Investigation into Antimicrobial Properties: Another research effort screened a library of pyrazole derivatives against various bacterial strains, revealing that certain compounds showed promising antimicrobial activity, which could lead to the development of new antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves coupling pyrazole derivatives with oxolane precursors. For example, intermediates like rac-(2R,3R)-2-(pyridin-3-yl)oxolane-3-carboxylic acid (EN300-1692348) are synthesized via nucleophilic substitution or cross-coupling reactions . Stereochemical control is achieved using chiral catalysts or resolving racemic mixtures via crystallization. Reaction conditions (e.g., solvent polarity, temperature) are optimized to favor the (R,R) configuration, as seen in similar oxolane-carboxylic acid syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : Key techniques include:

- NMR : To confirm regiochemistry of the pyrazole ring and oxolane substituents.

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole (C-N stretches).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., C10H11NO3, M.W. 193.20) .

- HPLC : Assesses purity (>95% as per CAS standards) using reverse-phase columns and UV detection .

Q. How is the compound typically purified after synthesis?

- Methodological Answer : Purification often involves recrystallization from ethanol or DCM/hexane mixtures. For example, rac-(2R,3R)-2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is isolated via filtration and washed with ice-cold solvents to remove unreacted starting materials . Chromatography (silica gel, ethyl acetate/hexane gradients) may resolve stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results during structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Cross-validation strategies include:

- SHELX Refinement : Use SHELXL for high-resolution crystallographic data to refine bond lengths/angles .

- DFT Calculations : Compare experimental NMR shifts with computed values for proposed conformers.

- Variable-Temperature NMR : Detect conformational flexibility in solution .

Q. What methodologies are effective for analyzing polymorphic forms and ensuring high purity?

- Methodological Answer : Polymorph characterization involves:

- PXRD : Differentiates crystal forms (e.g., polymorph B in ).

- DSC/TGA : Identifies thermal stability and phase transitions.

- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for storage conditions.

- Chiral HPLC : Confirms enantiomeric excess (>99% for pharmaceutical-grade purity) .

Q. How can cross-coupling reactions be optimized to improve yield in pyrazole-oxolane derivatives?

- Methodological Answer : Key optimizations include:

- Catalyst Selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling of boronic acids to pyrazole halides .

- Solvent Systems : Degassed DMF/water mixtures reduce side reactions .

- Microwave-Assisted Synthesis : Accelerates reaction times (e.g., from 24h to 2h) while maintaining stereoselectivity .

Q. What strategies mitigate racemization during functionalization of the oxolane ring?

- Methodological Answer : Racemization is minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.